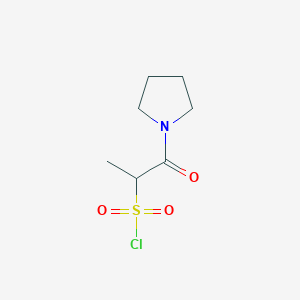

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H12ClNO3S |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonyl chloride |

InChI |

InChI=1S/C7H12ClNO3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 |

InChI Key |

XVRHUTRRBZKHOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 1-Oxo-1-pyrrolidin-1-yl-propane Derivatives

- Starting Material: The precursor is usually a 1-oxo-1-pyrrolidin-1-yl-propane compound, which contains the pyrrolidinone ring attached to a propane backbone.

- Reagent: Chlorosulfonic acid (ClSO3H) is employed to introduce the sulfonyl chloride group.

- Procedure: The starting material is treated with chlorosulfonic acid under controlled temperature conditions (often room temperature to moderate heating) to effect sulfonylation at the propane-2 position.

- Work-up: After the reaction, the mixture is carefully quenched, typically by pouring into ice or water under controlled temperature to avoid decomposition. The product precipitates as a sulfonyl chloride derivative.

- Purification: The crude product is purified by filtration, washing, and drying under vacuum.

This method is supported by analogous procedures in the literature for related sulfonyl chlorides, such as the synthesis of 3-(chlorosulfonyl)benzoic acid from benzoic acid and chlorosulfonic acid, which proceeds with high yield and purity (88% yield reported).

Alternative Routes via Sulfonamide or Sulfone Intermediates

- Sulfonamide Formation: The sulfonyl chloride intermediate can be converted to sulfonamides by reaction with amines, which can then be oxidized or further transformed to regenerate sulfonyl chlorides if needed.

- Oxidation of Sulfides: In some cases, sulfide or thiol precursors attached to the pyrrolidinone moiety are oxidized (e.g., using Oxone) to sulfonyl chlorides or sulfones, which can then be converted to sulfonyl chlorides by chlorination.

Reaction Conditions and Analytical Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Chlorosulfonic acid, 1-oxo-pyrrolidinyl-propane | Use excess chlorosulfonic acid for complete sulfonylation |

| Temperature | Room temperature to 140 °C | Heating may be required for full conversion |

| Reaction Time | 4 to 6 hours | Monitored by TLC or NMR |

| Work-up | Quench in ice water, filtration | Maintain temperature below 25 °C to avoid decomposition |

| Purification | Vacuum drying, recrystallization if necessary | Yields typically 80-90% |

| Characterization Techniques | 1H NMR, 13C NMR, HRMS, melting point | Confirms structure and purity |

Representative Example from Literature

A closely related sulfonyl chloride, 2-oxopropane-1-sulfonyl chloride, was synthesized by dropwise addition of the sulfonyl chloride reagent to a cooled solution of the amine in dichloromethane, followed by stirring overnight at ambient temperature. The product was purified by flash chromatography and characterized by NMR and HRMS, showing high purity and yield (82%).

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | 1-Oxo-1-pyrrolidin-1-yl-propane | Chlorosulfonic acid, 25-140 °C | 80-90 | Direct sulfonyl chloride formation |

| Oxidation of Sulfide Precursors | Pyrrolidinyl sulfide derivatives | Oxone, Methanol/Water | ~50 | Two-step oxidation and chlorination |

| SAFE Diazo Transfer (related) | Sulfonyl azide precursors | Aqueous phase, mild conditions | N/A | Alternative mild synthesis for related compounds |

Research Findings and Considerations

- The chlorosulfonation method is the most straightforward and widely used for preparing sulfonyl chlorides of this type.

- Reaction temperature control is critical to prevent decomposition of sensitive intermediates.

- Purity and yield are generally high when using freshly distilled or high-purity chlorosulfonic acid.

- Analytical characterization by NMR (1H and 13C), HRMS, and melting point determination is essential to confirm the identity and purity of the product.

- Adaptations of the method for scale-up require careful temperature and reagent handling due to the corrosive and reactive nature of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Addition Reactions: The ketone group can participate in addition reactions with nucleophiles such as Grignard reagents or organolithium compounds, forming tertiary alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products:

- Sulfonamide derivatives

- Sulfonate esters

- Sulfonothioates

- Alcohols

- Tertiary alcohols

Scientific Research Applications

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound and its derivatives can be used as probes or tools in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The ketone group can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations :

Ring Size and Substituents: The pyrrolidinone analog (target compound) and piperidinone analog (CAS 1601909-20-9) differ in ring size (5- vs. 6-membered lactam). The piperidinone variant has an additional methylene group, increasing its molecular weight by ~14 Da compared to the pyrrolidinone analog (estimated). The allylcyclopropane derivative (CAS 923032-59-1) lacks a lactam ring but incorporates a strained cyclopropane ring and an allyl group, significantly reducing its molecular weight and altering steric and electronic properties .

Reactivity and Stability

- Hydrolysis Sensitivity: Sulfonyl chlorides are generally prone to hydrolysis, forming sulfonic acids. The electron-withdrawing oxo group in the lactam rings may accelerate this reaction compared to non-activated sulfonyl chlorides.

- The piperidinone analog’s larger ring may offer greater conformational flexibility, possibly improving solubility in polar solvents compared to the pyrrolidinone variant .

Research Findings and Limitations

- Comparative Reactivity Studies: No direct reactivity comparisons (e.g., reaction kinetics with amines or alcohols) are available, though structural analogs suggest trends based on electronic and steric profiles .

Biological Activity

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a sulfonyl chloride functional group. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is C₇H₁₄ClNO₃S, with a molecular weight of approximately 225.69 g/mol. The compound's structure facilitates various chemical reactions, making it a versatile intermediate in the synthesis of biologically active molecules.

Synthesis Methods

The synthesis of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride can be achieved through several methods, including:

- Direct Chlorination : Using chlorosulfonic acid to introduce the sulfonyl chloride group.

- Pyrrolidine Derivation : Starting from pyrrolidine derivatives and modifying them through sulfonation reactions.

The biological activity of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride primarily stems from its ability to act as a reactive electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions with various biological targets, potentially leading to therapeutic effects or toxicity depending on the target.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride:

- Antimicrobial Activity : Research has indicated that pyrrolidine-based sulfonamides exhibit significant antibacterial properties. For instance, derivatives showed minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

- Enzyme Inhibition : A study highlighted the potential of similar compounds as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism linked to neurodegenerative diseases . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance inhibitory potency.

- Neuroprotective Properties : Compounds with similar scaffolds have been investigated for their neuroprotective effects in models of Alzheimer's disease, demonstrating favorable pharmacokinetic profiles and brain penetration capabilities .

Comparison with Related Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Oxo-N-(p-tolyl)propane-1-sulfonamide | Structure | Contains a p-tolyl group enhancing lipophilicity | Antibacterial activity against E. coli |

| 3-(hydroxymethyl)-3-methylpyrrolidin-2-one | Structure | Hydroxymethyl group influencing solubility | Moderate enzyme inhibition |

| 3-(fluoromethyl)pyrrolidine hydrochloride | Structure | Fluoromethyl substitution affecting biological activity | Significant nSMase2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.